molecular formula C19H15ClN4O3 B357640 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903856-56-4

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

货号 B357640
CAS 编号: 903856-56-4
分子量: 382.8g/mol
InChI 键: FZDAMUJPMHRSGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. CBP-307 is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).

作用机制

The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the inhibition of PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC modulate various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. In these models, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile was able to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-17. 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has also been shown to have immunomodulatory effects, as it was able to reduce the activation of T cells and the production of autoantibodies in preclinical models of autoimmune diseases. Additionally, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to have antiproliferative effects in cancer cell lines, suggesting its potential as an anticancer agent.

实验室实验的优点和局限性

One of the main advantages of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is its high selectivity for the PDE4D subtype, which reduces the risk of off-target effects. Additionally, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising drug candidate for clinical development. However, one of the limitations of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is its potential for adverse effects, such as nausea, vomiting, and diarrhea. Further studies are needed to evaluate the safety and tolerability of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in humans.

未来方向

For 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile research include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the investigation of its potential as an anticancer agent. Additionally, the development of novel PDE4 inhibitors with improved selectivity and safety profiles may lead to the discovery of more effective treatments for inflammatory and autoimmune diseases.

合成方法

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting compound with furan-2-carboxylic acid and 4,5-dicyanoimidazole. The final product is obtained after purification by column chromatography. The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been described in detail in a patent application filed by the drug's developers.

科学研究应用

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been primarily investigated for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. PDE4 inhibitors have been shown to have anti-inflammatory effects by increasing the intracellular levels of cAMP, which in turn downregulates the production of pro-inflammatory cytokines. 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to be a potent and selective inhibitor of PDE4, with a higher affinity for the PDE4D subtype. Studies have demonstrated the efficacy of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis.

属性

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(27-19)16-5-2-10-26-16/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDAMUJPMHRSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。